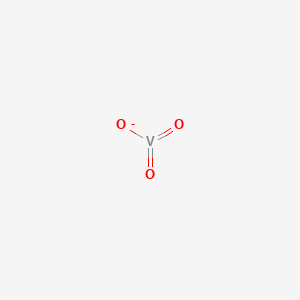

Oxido(dioxo)vanadium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Metavanadate is a vanadium oxoanion in which a central vanadium is divalently bound to two oxygens and monovalently bound to a hydroxide.

Oxyvanadium ions in various states of oxidation. They act primarily as ion transport inhibitors due to their inhibition of Na(+)-, K(+)-, and Ca(+)-ATPase transport systems. They also have insulin-like action, positive inotropic action on cardiac ventricular muscle, and other metabolic effects.

Scientific Research Applications

Vanadium and Melanoma A Systematic Review

: Vanadium, including oxidovanadium(IV), has shown potential as an anticancer agent, particularly in the treatment of melanoma. Various vanadium compounds and materials exhibit anticancer activities and may serve as a useful approach for treating melanoma. The specific vanadium-based compounds listed include oxidovanadium(IV), vanadium pentoxide, and functionalized nanoparticles of yttrium vanadate doped with europium, among others (Amante, Aureliano & De Sousa-Coelho, 2021).

Vanadium Compounds Therapeutic Effects in Melanoma : Vanadium compounds, including Oxidovanadium(IV) complexes, have been studied for their anti-cancer potential in melanoma. These compounds have been observed to induce apoptosis, increase reactive oxygen species (ROS) levels in certain melanoma cells, and demonstrate the potential to prolong the life of mice implanted with melanoma cells without systemic toxicity (Amante, Aureliano & De Sousa-Coelho, 2021).

Vanadium in Industrial and Environmental Applications

Review on the Latest Developments in Modified Vanadium-Titanium-Based SCR Catalysts : Vanadium-titanium-based catalysts, commonly used for NOx removal in coal-fired power plants, have been modified to enhance performance and address disadvantages like low-temperature deNOx activity and low thermal stability. Modifications have included the addition of various metals and non-metals to improve overall performance, suggesting potential for further development in industrial applications (Chen, Cao, Liu, Chen & Jia, 2018).

Redox Chemistry of Vanadium in Soils and Sediments Interactions with Colloidal Materials, Mobilization, Speciation, and Relevant Environmental Implications

: The review discusses the redox-induced speciation and mobilization of vanadium in soils and sediments, its interactions with colloidal materials, and the environmental risks associated with it. Advanced geochemical and spectroscopic techniques are discussed as tools to investigate these complex systems, highlighting vanadium's environmental impact and the need for further research (Shaheen, Alessi, Tack, Ok, Ki‐Hyun Kim, Gustafsson, Sparks & Rinklebe, 2019).

properties

CAS RN |

37353-31-4 |

|---|---|

Product Name |

Oxido(dioxo)vanadium |

Molecular Formula |

O3V- |

Molecular Weight |

98.94 g/mol |

IUPAC Name |

oxido(dioxo)vanadium |

InChI |

InChI=1S/3O.V/q;;-1; |

InChI Key |

ALTWGIIQPLQAAM-UHFFFAOYSA-N |

SMILES |

[O-][V](=O)=O |

Canonical SMILES |

[O-][V](=O)=O |

Other CAS RN |

37353-31-4 |

synonyms |

Decavanadate Metavanadate Monovanadate Orthovanadate Oxyvanadium Sodium Vanadate Vanadate Vanadate, Sodium Vanadates Vanadyl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 4-[2-(4-butoxyphenyl)-5-pyrimidinyl]-](/img/structure/B1206228.png)